

Disitertide (P144): A Targeted Peptide Inhibitor for the Induction of Apoptosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disitertide*

Cat. No.: B515574

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

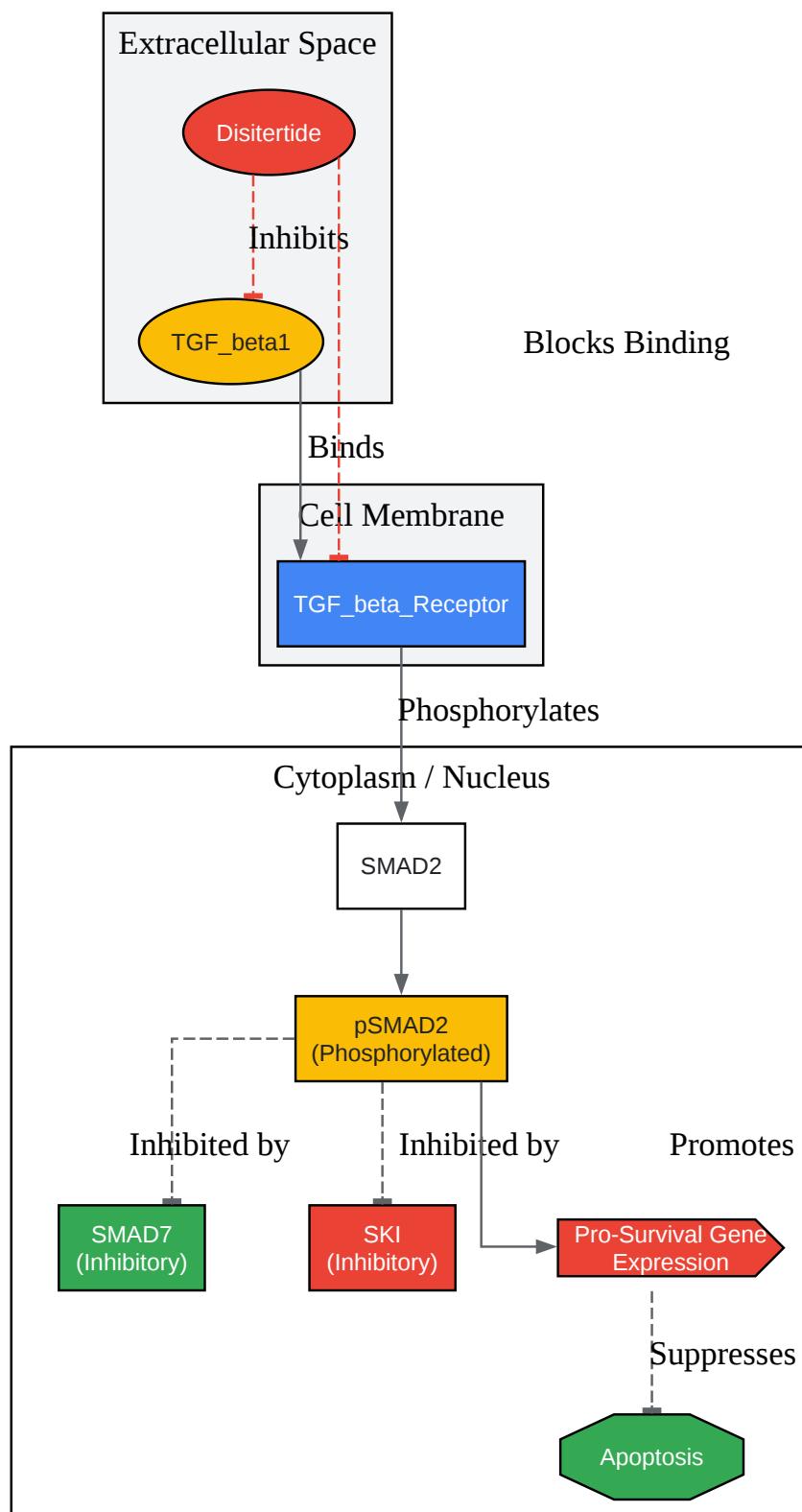
Abstract

Disitertide, also known as P144, is a synthetic peptide inhibitor with a dual mechanism of action, targeting both the Transforming Growth-Factor Beta (TGF- β) and Phosphoinositide 3-Kinase (PI3K) signaling pathways. By modulating these critical cellular cascades, **Disitertide** effectively disrupts pro-survival signals and promotes programmed cell death, or apoptosis, in various pathological contexts, particularly in cancer models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying **Disitertide**-induced apoptosis, supported by a compilation of quantitative data from preclinical studies. Detailed experimental protocols for assessing the peptide's apoptotic efficacy and diagrams of the implicated signaling pathways are presented to facilitate further research and development.

Introduction to Disitertide

Disitertide is a 14-amino-acid peptide (TSLDASIIWAMMQN) derived from the sequence of the TGF- β type III receptor, also known as betaglycan.^[1] It was specifically designed to act as a competitive inhibitor of TGF- β 1, preventing the ligand from binding to its cell surface receptors.^{[2][3]} Subsequent research has revealed its capacity to also inhibit the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation.^{[2][4]} This dual inhibitory function makes **Disitertide** a compelling agent for therapeutic applications where these pathways are dysregulated, such as in oncology and fibrotic diseases. Its ability to induce apoptosis in cancer

cells, particularly in aggressive malignancies like glioblastoma, is a key area of investigation.[\[5\]](#) [\[6\]](#)

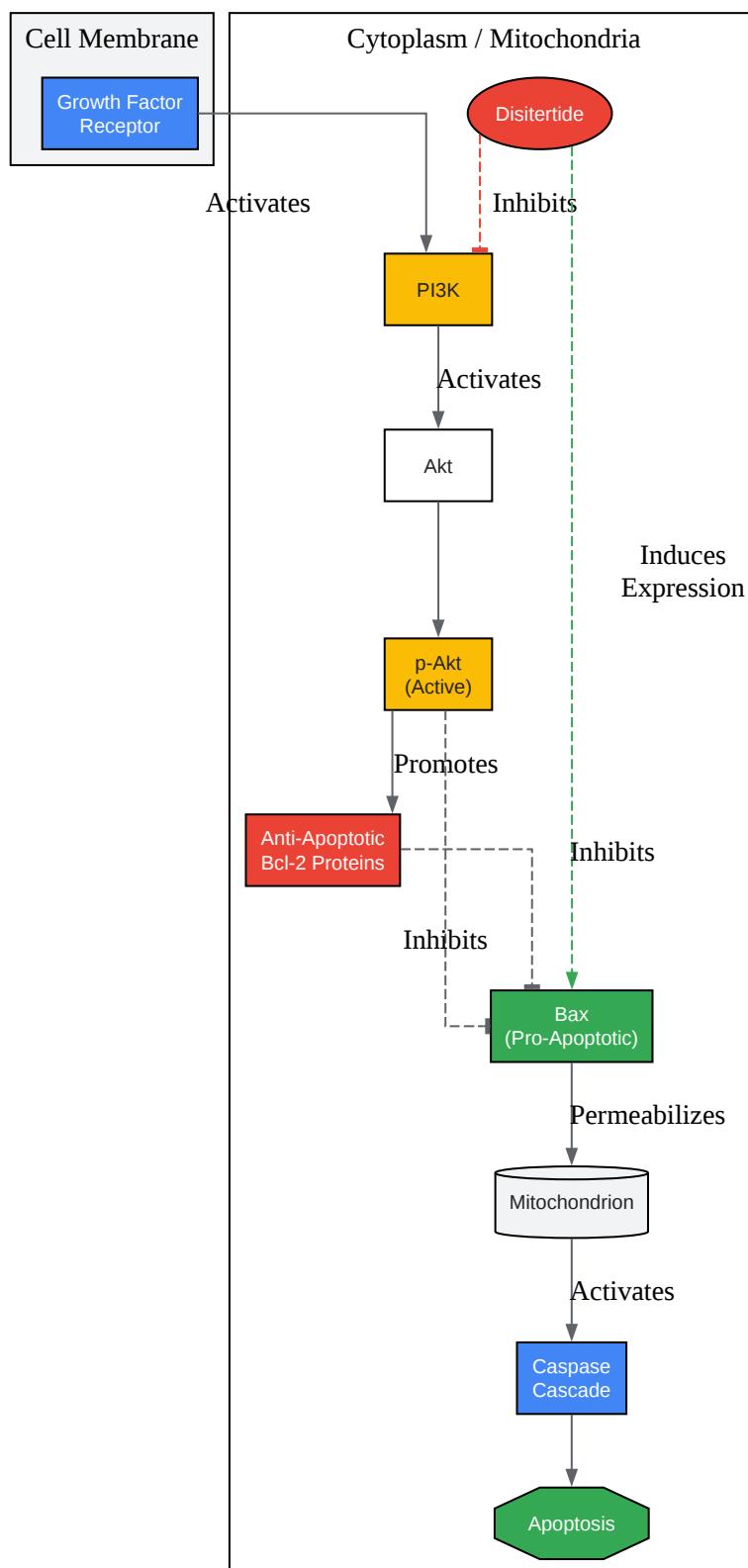

Signaling Pathways in Disitertide-Induced Apoptosis

Disitertide triggers apoptosis by concurrently inhibiting two major pro-survival signaling networks: the TGF- β /SMAD pathway and the PI3K/Akt pathway.

Inhibition of the TGF- β /SMAD Pathway

The TGF- β pathway plays a paradoxical role in cancer, acting as a tumor suppressor in early stages but promoting invasion and metastasis in advanced disease. In cancers like glioblastoma, this pathway is often pro-tumorigenic. **Disitertide** blocks this pathway at the initial step.

- TGF- β Sequestration: **Disitertide** binds to soluble TGF- β 1, preventing its interaction with TGF- β receptors (T β RI/T β RII) on the cell surface.[\[3\]](#)
- Inhibition of SMAD2 Phosphorylation: This blockade prevents the activation and phosphorylation of the downstream effector SMAD2.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Modulation of SMAD-Related Gene Expression: The inhibition of SMAD2 signaling leads to the transcriptional upregulation of the inhibitory SMAD7 and downregulation of the oncogene SKI, further disrupting the pathway's pro-tumorigenic output.[\[6\]](#)
- Apoptosis Induction: By neutralizing the pro-survival and pro-invasive signals of the TGF- β pathway, **Disitertide** shifts the cellular balance towards apoptosis.


[Click to download full resolution via product page](#)

Caption: Disitertide's inhibition of the TGF-β/SMAD signaling pathway.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a cornerstone of cell survival, promoting growth and actively suppressing apoptotic machinery. **Disitertide**'s ability to inhibit this pathway is crucial for its pro-apoptotic effects.

- PI3K/Akt Suppression: **Disitertide** treatment leads to a significant reduction in the expression of PI3K and the phosphorylation of its key downstream target, Akt (p-Akt).[2][4]
- Modulation of Bcl-2 Family Proteins: Akt is known to phosphorylate and inactivate pro-apoptotic proteins of the Bcl-2 family (e.g., BAD) and promote the expression of anti-apoptotic proteins (e.g., Bcl-2). By inhibiting Akt, **Disitertide** reverses this balance.
- Upregulation of Bax: Specifically, **Disitertide** has been shown to induce the expression of the pro-apoptotic protein Bax.[2][4] Bax promotes apoptosis by translocating to the mitochondria and causing mitochondrial outer membrane permeabilization (MOMP).
- Caspase Activation: The release of cytochrome c following MOMP initiates the caspase cascade, leading to the activation of executioner caspases (e.g., caspase-3) and the dismantling of the cell.

[Click to download full resolution via product page](#)**Caption: Disitertide's inhibition of the PI3K/Akt survival pathway.**

Quantitative Data on Disitertide-Induced Apoptosis

The pro-apoptotic effects of **Disitertide** have been documented across various cancer cell lines, particularly those derived from glioblastoma multiforme (GBM). The following tables summarize the key findings.

Table 1: Effects of **Disitertide** on Cell Viability and Apoptosis

Cell Line(s)	Concentration Range	Observed Effect	Citation(s)
A172, U-87 MG (GBM)	10 - 200 µg/mL	Induces apoptosis and anoikis.	[2][4]
DAOY, A172, U-87 MG (Brain Tumor)	100 µg/mL	Induces growth inhibition and apoptosis.	[5]

| Glioblastoma Cell Lines | Not specified | Apoptosis and anoikis were significantly increased. | [6] |

Table 2: Molecular Effects of **Disitertide** on Apoptotic Signaling Pathways

Cell Line	Concentration	Target Protein	Observed Effect	Citation(s)
Brain Tumor Cell Lines	100 µg/mL	Phosphorylated Smad2 (pSmad2)	Decreased	[5]
Glioblastoma Cell Lines	Not specified	Phosphorylated Smad2 (pSmad2)	Reduced	[6]
Glioblastoma Cell Lines	Not specified	SMAD7	Upregulation (transcriptional and translational)	[6]
Glioblastoma Cell Lines	Not specified	SKI	Downregulation (transcriptional and translational)	[6]
MC3T3-E1 (Osteoblast Precursor)	100 µg/mL	PI3K	Suppressed protein expression	[2][4]
MC3T3-E1 (Osteoblast Precursor)	100 µg/mL	Phosphorylated Akt (p-Akt)	Suppressed protein expression	[2][4]

| MC3T3-E1 (Osteoblast Precursor) | 100 µg/mL | Bax | Induced protein expression | [2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess **Disitertide**-induced apoptosis.

General Cell Culture and Treatment

- Cell Lines: Human glioblastoma cell lines A172 and U-87 MG are commonly used.
- Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin,

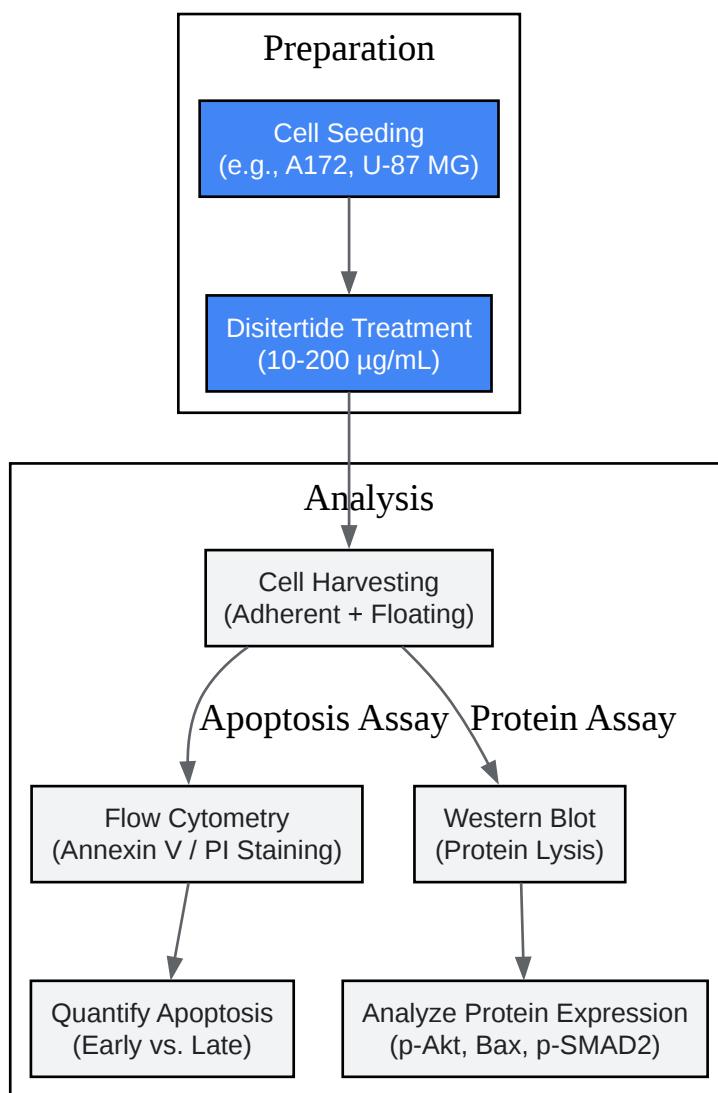
incubated at 37°C in a humidified atmosphere with 5% CO₂.

- **Disertide Preparation:** **Disertide** peptide is reconstituted in a suitable sterile solvent (e.g., sterile water or PBS) to create a stock solution, which is then diluted in culture medium to final working concentrations (e.g., 10, 50, 100, 200 µg/mL).
- **Treatment:** Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of **Disertide** or a vehicle control. Incubation times typically range from 24 to 72 hours.

Quantification of Apoptosis by Annexin V/Propidium Iodide Flow Cytometry

This is the gold-standard method for quantifying early and late apoptosis.

- **Principle:** In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
- **Procedure:**
 - **Cell Harvesting:** After treatment, collect both adherent and floating cells. Adherent cells are detached using a gentle dissociation agent like Trypsin-EDTA.
 - **Washing:** Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).
 - **Resuspension:** Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/mL.
 - **Staining:** Transfer 100 µL of the cell suspension (1×10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
 - **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.


- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
- Data Interpretation:
 - Annexin V (-) / PI (-): Live cells
 - Annexin V (+) / PI (-): Early apoptotic cells
 - Annexin V (+) / PI (+): Late apoptotic or necrotic cells
 - Annexin V (-) / PI (+): Necrotic cells (often considered debris)

Analysis of Protein Expression by Western Blot

This technique is used to measure changes in the levels of key signaling and apoptotic proteins.

- Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., p-Akt, Bax, Bcl-2, cleaved Caspase-3).
- Procedure:
 - Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
 - Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
 - Electrophoresis: Load equal amounts of protein (e.g., 20-40 μ g) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
 - Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
 - Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include those against p-Akt, total Akt, p-SMAD2, Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- Densitometry: Quantify band intensity using software like ImageJ, normalizing to the loading control to determine relative protein expression.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for assessing **Disitertide**'s effects.

Conclusion

Disitertide presents a rational, multi-targeted approach to inducing apoptosis in cancer cells. By simultaneously disrupting the pro-survival signals emanating from the TGF- β /SMAD and PI3K/Akt pathways, it effectively lowers the threshold for programmed cell death. Preclinical data robustly support its mechanism of action, demonstrating consistent inhibition of key pathway components like p-SMAD2 and p-Akt, and upregulation of the pro-apoptotic effector Bax. The provided methodologies offer a framework for the continued investigation and quantitative characterization of **Disitertide**'s therapeutic potential. Further studies focusing on

detailed dose-response relationships and in vivo efficacy are warranted to translate these promising findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Transforming Growth Factor-Beta Inhibition Reduces Progression of Early Choroidal Neovascularization Lesions in Rats: P17 and P144 Peptides | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. P144, a Transforming Growth Factor beta inhibitor peptide, generates antitumoral effects and modifies SMAD7 and SKI levels in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Disitertide (P144): A Targeted Peptide Inhibitor for the Induction of Apoptosis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b515574#the-role-of-disitertide-in-inducing-apoptosis\]](https://www.benchchem.com/product/b515574#the-role-of-disitertide-in-inducing-apoptosis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com